

The Enduring Relevance of Triphenylantimony: A Technical Guide to its Chemistry and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylantimony*

Cat. No.: *B1630391*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Triphenylantimony, an organometallic compound with a rich history, continues to be a focal point of research and application across diverse scientific disciplines. From its foundational role in organometallic synthesis to its emerging potential in medicinal chemistry, a thorough understanding of its properties and reactivity is crucial for innovation. This technical guide provides a comprehensive overview of the core chemistry of **triphenylantimony**, detailing its synthesis, key reactions, and applications, with a particular focus on its relevance to drug discovery and development.

Core Properties and Synthesis of Triphenylantimony

Triphenylantimony, also known as triphenylstibine, is a white to off-white crystalline powder with the chemical formula $\text{Sb}(\text{C}_6\text{H}_5)_3$.^[1] It is characterized by a central antimony atom bonded to three phenyl groups, a structure that imparts both stability and unique reactivity.^[2]

Physicochemical Properties

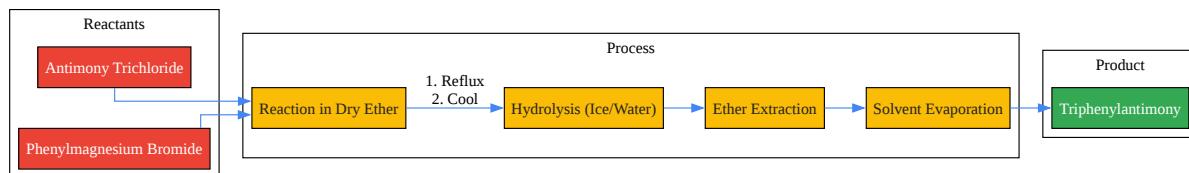
A summary of the key physicochemical properties of **triphenylantimony** is presented in Table 1.

Property	Value	Reference
Molecular Formula	$C_{18}H_{15}Sb$	[3]
Molecular Weight	353.1 g/mol	[3]
Melting Point	52-54 °C	[3]
Boiling Point	360 °C @ 760 mmHg	[3]
Appearance	White to off-white crystalline powder	[4]
Solubility	Insoluble in water; soluble in organic solvents like benzene, toluene, and ether.[3][5]	[3][5]

Synthesis of Triphenylantimony

The primary industrial synthesis of **triphenylantimony** involves the reaction of antimony trichloride with an arylating agent, typically a Grignard reagent or an organolithium reagent.[4]

A common laboratory-scale synthesis of **triphenylantimony** utilizes the Grignard reagent, phenylmagnesium bromide.


Materials:

- Magnesium turnings
- Bromobenzene
- Dry diethyl ether
- Antimony trichloride (freshly distilled)
- Ice
- Water

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare phenylmagnesium bromide by reacting magnesium turnings with bromobenzene in dry diethyl ether.
- Once the Grignard reagent is formed, slowly add a solution of freshly distilled antimony trichloride in dry ether through the dropping funnel. The reaction can be initiated with gentle warming if necessary.
- After the addition is complete, reflux the mixture for one hour.
- Cool the reaction mixture and pour it slowly into a mixture of ice and water with vigorous stirring.
- Filter the resulting mixture and extract the residue and the aqueous layer with diethyl ether.
- Combine the ether extracts and evaporate the solvent to obtain crude **triphenylantimony**, which can be further purified by recrystallization.[6]

A logical workflow for this synthesis is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Triphenylantimony** via Grignard Reaction.

Key Reactions and Derivatives of Triphenylantimony

Triphenylantimony serves as a versatile precursor for the synthesis of a wide range of organoantimony(V) compounds through oxidative addition and other reactions.

Synthesis of Triphenylantimony Dihalides

Triphenylantimony readily undergoes oxidative addition with halogens to form **triphenylantimony** dihalides.

Materials:

- **Triphenylantimony**
- Glacial acetic acid
- Elemental bromine
- Methanol

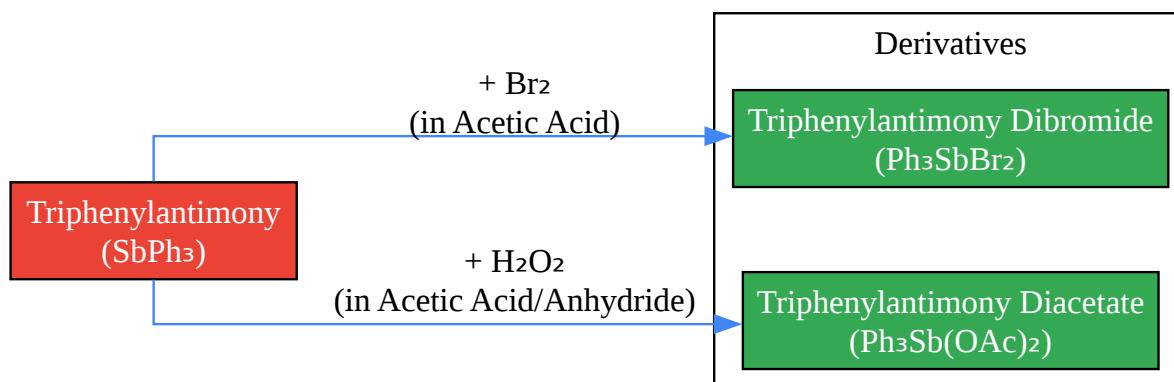
Procedure:

- Dissolve **triphenylantimony** in a minimum amount of warm glacial acetic acid.
- Add elemental bromine dropwise with stirring until a persistent yellow color is observed.
- The precipitated **triphenylantimony** dibromide is filtered, washed with chilled glacial acetic acid and then chilled methanol, and air-dried.[1]

Synthesis of Triphenylantimony Diacetate

Triphenylantimony diacetate is another important derivative with applications in catalysis and as a synthetic intermediate.

Materials:


- **Triphenylantimony**
- Glacial acetic acid
- Acetic anhydride

- 30% Hydrogen peroxide
- Methanol

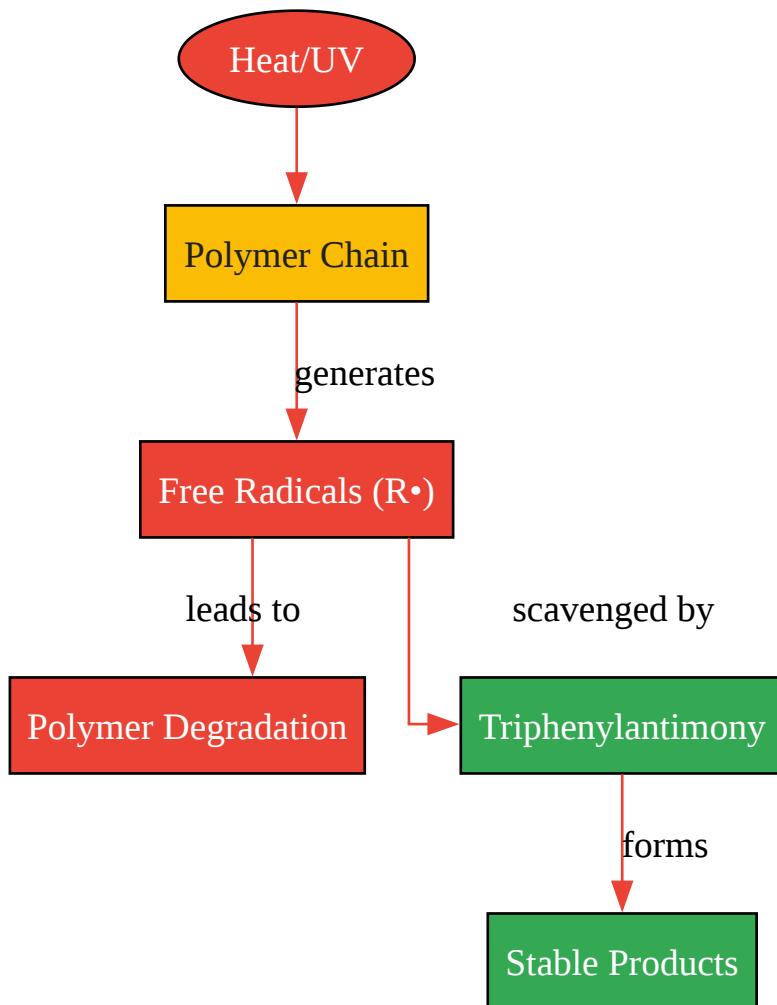
Procedure:

- Dissolve **triphenylantimony** in a mixture of glacial acetic acid and acetic anhydride with gentle warming.
- Cool the solution to room temperature and add 30% hydrogen peroxide dropwise with stirring.
- A white precipitate of **triphenylantimony** diacetate will form.
- Filter the precipitate, wash with a small amount of chilled methanol, and dry in a vacuum oven. The reported yield is 85%.[\[1\]](#)

The general reaction pathway for the synthesis of these derivatives is illustrated below:

[Click to download full resolution via product page](#)

Caption: Synthesis of **Triphenylantimony** Derivatives.


Applications of **Triphenylantimony** and its Derivatives

The utility of **triphenylantimony** and its derivatives spans industrial chemistry, materials science, and increasingly, the life sciences.

Industrial Applications

- **Catalysis:** **Triphenylantimony** is employed as a catalyst in various organic reactions, including polymerization, dimerization, and reduction reactions.^[3] It can facilitate the conversion of trienes to aromatics and hydroaromatics.^[7]
- **Flame Retardants:** **Triphenylantimony** and its derivatives, such as the dibromide, act as effective flame retardants, particularly in combination with halogenated compounds.^{[5][8]}
- **Polymer Stabilizers:** It functions as a heat stabilizer in polymers like PVC, preventing thermal degradation.^[5] The mechanism is believed to involve scavenging free radicals and inhibiting chain degradation reactions.^[4]

The mechanism of action as a polymer stabilizer can be simplified as follows:

[Click to download full resolution via product page](#)

Caption: Mechanism of Polymer Stabilization by **Triphenylantimony**.

Role in Drug Discovery and Development

Recent research has highlighted the potential of **triphenylantimony** derivatives as therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery.

Novel **triphenylantimony(V)** dicarboxylate complexes have demonstrated significant in vitro activity against *Leishmania infantum* and *Leishmania amazonensis* promastigotes.^[9] These complexes have also shown antibacterial activity against *Staphylococcus aureus* and *Pseudomonas aeruginosa*.^{[9][10]}

Table 2: In Vitro Antileishmanial and Antibacterial Activities of **Triphenylantimony(V)** Complexes

Compound	Organism	Activity (IC_{50}/MIC in μM)	Reference
$[Ph_3Sb(L1)_2]^1$	<i>L. infantum</i>	1.5 ± 0.1	[9]
$[Ph_3Sb(L1)_2]^1$	<i>L. amazonensis</i>	2.1 ± 0.2	[9]
$[Ph_3Sb(L2)_2]^2$	<i>S. aureus</i>	62.5	[9]
$[Ph_3Sb(L2)_2]^2$	<i>P. aeruginosa</i>	125	[9]

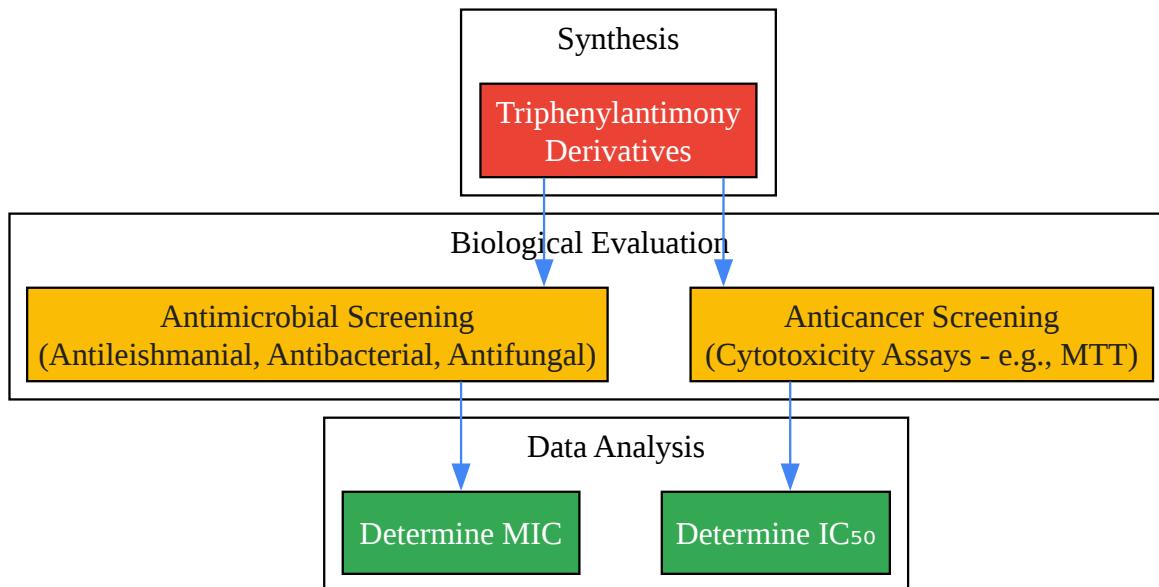
¹L1 = acetylsalicylic acid derivative

²L2 = 3-acetoxybenzoic acid derivative

Derivatives of **triphenylantimony** have also been investigated for their antifungal and anticancer properties. Certain **triphenylantimony(V)** complexes have exhibited excellent antimicrobial activity against various pathogenic fungi and bacteria.[2] Furthermore, some complexes have shown high cytotoxicity against carcinoma cell lines such as HCT-116, MCF-7, and HepG-2.[2]

The cytotoxic activity of **triphenylantimony** derivatives against cancer cell lines is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:


- Cancer cell lines (e.g., MCF-7, HCT-116)
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Penicillin/Streptomycin

- **Triphenylantimony** derivative stock solution
- MTT solution
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cancer cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the **triphenylantimony** derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
- Dissolve the formazan crystals in DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[\[2\]](#)

The workflow for evaluating the biological activity of these compounds is depicted below:

[Click to download full resolution via product page](#)

Caption: Workflow for Biological Evaluation of **Triphenylantimony** Derivatives.

Conclusion

Triphenylantimony remains a compound of significant interest due to its versatile chemistry and wide-ranging applications. While its role in industrial processes is well-established, its potential in the development of new therapeutic agents is a rapidly evolving field. For researchers and drug development professionals, the ability to synthesize and modify **triphenylantimony** derivatives, coupled with robust biological evaluation, opens up new avenues for discovering novel antimicrobial and anticancer compounds. A thorough understanding of the experimental protocols and reaction pathways outlined in this guide is essential for advancing research in this promising area of organometallic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DSpace [kb.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pmcorganometallix.com [pmcorganometallix.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbino.com [nbino.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Actylis - Triphenylantimony - Intermediate - Ligands - Catalyst [solutions.actylis.com]
- 8. nbino.com [nbino.com]
- 9. Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel triphenylantimony(V) and triphenylbismuth(V) complexes with benzoic acid derivatives: structural characterization, in vitro antileishmanial and antibacterial activities and cytotoxicity against macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Enduring Relevance of Triphenylantimony: A Technical Guide to its Chemistry and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630391#literature-review-of-triphenylantimony-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com